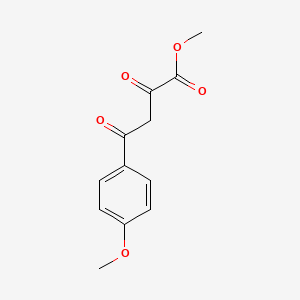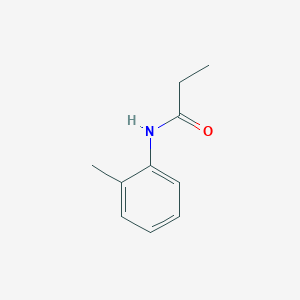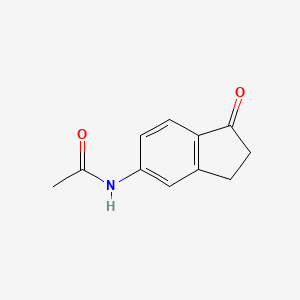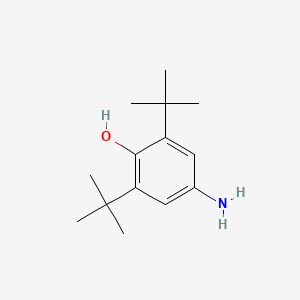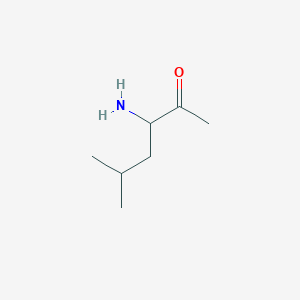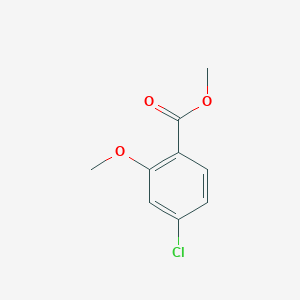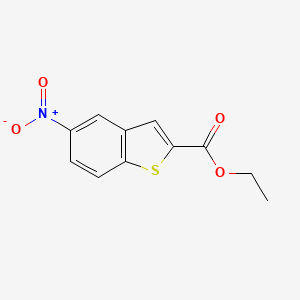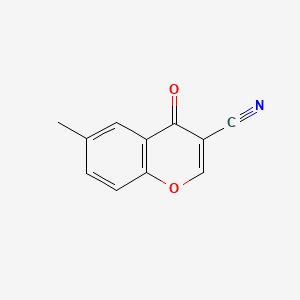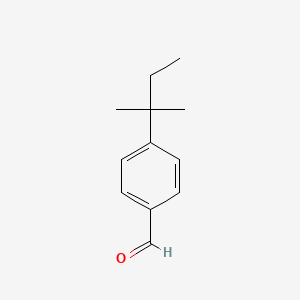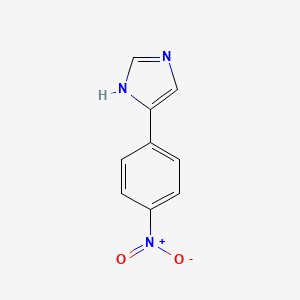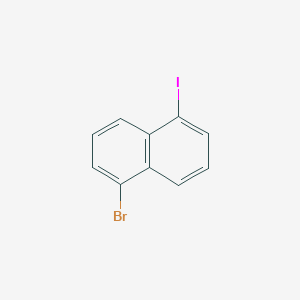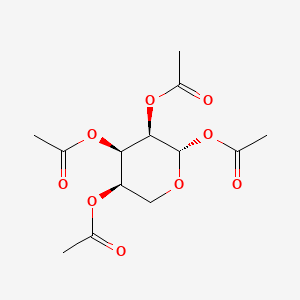
テトラ-O-アセチル-β-D-リボピラノース
概要
説明
Tetra-O-acetyl-beta-D-ribopyranose: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the acetylation of all four hydroxyl groups on the ribopyranose ring, resulting in a molecule with the chemical formula C13H18O9 . It is commonly used in organic synthesis and biochemical research due to its stability and reactivity.
科学的研究の応用
Chemistry: Tetra-O-acetyl-beta-D-ribopyranose is used as a building block in the synthesis of complex organic molecules. Its acetyl groups provide protection for the hydroxyl groups during multi-step synthetic processes.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It serves as a substrate for glycosylation reactions and is used in the synthesis of glycosides.
Medicine: Tetra-O-acetyl-beta-D-ribopyranose is utilized in the development of pharmaceutical compounds, particularly in the synthesis of nucleoside analogs used in antiviral and anticancer therapies.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: Tetra-O-acetyl-beta-D-ribopyranose is typically synthesized through the acetylation of beta-D-ribopyranose. The process involves the reaction of beta-D-ribopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of Tetra-O-acetyl-beta-D-ribopyranose follows a similar acetylation process but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time.
化学反応の分析
Types of Reactions:
Hydrolysis: Tetra-O-acetyl-beta-D-ribopyranose can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the removal of acetyl groups and the formation of beta-D-ribopyranose.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of partially or fully deacetylated products.
Substitution: It can participate in nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Beta-D-ribopyranose.
Reduction: Partially or fully deacetylated ribopyranose derivatives.
Substitution: Various substituted ribopyranose derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Tetra-O-acetyl-beta-D-ribopyranose involves its role as a protected form of beta-D-ribopyranose. The acetyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective deprotection and functionalization in subsequent steps. This compound interacts with enzymes and other molecular targets involved in carbohydrate metabolism and glycosylation pathways.
類似化合物との比較
Tetra-O-acetyl-alpha-D-ribopyranose: Similar in structure but with the alpha configuration of the ribopyranose ring.
Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative with a glucose backbone.
Tetra-O-acetyl-beta-D-xylopyranose: An acetylated derivative of xylose.
Uniqueness: Tetra-O-acetyl-beta-D-ribopyranose is unique due to its specific configuration and the presence of acetyl groups on all four hydroxyl groups. This makes it particularly useful in synthetic chemistry for protecting hydroxyl groups and in biological research for studying carbohydrate-related processes.
特性
IUPAC Name |
(4,5,6-triacetyloxyoxan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4049-34-7, 4049-33-6 | |
| Record name | Ribopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


